Cas no 78775-11-8 (4-Bromo-3-methylbenzaldehyde)

4-Bromo-3-methylbenzaldehyde structure
4-Bromo-3-methylbenzaldehyde structure
Product Name:4-Bromo-3-methylbenzaldehyde
CAS番号:78775-11-8
MF:C8H7BrO
メガワット:199.044581651688
MDL:MFCD07787170
CID:553480
PubChem ID:10921521
Update Time:2024-10-27

4-Bromo-3-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-BROMO-3-METHYL-BENZALDEHYDE
    • 4-Bromo-3-methylbenzaldehyde
    • Benzaldehyde,4-bromo-3-methyl-
    • BENZALDEHYDE, 4-BROMO-3-METHYL-
    • 3-Methyl-4-bromobenzaldehyde
    • KSC497Q6R
    • 4-Bromo-3-methyl benzaldehyde
    • YBXGUHGVNUFFJU-UHFFFAOYSA-N
    • CL9119
    • AS06928
    • RP25661
    • AM90127
    • AB42951
    • SY020689
    • AB0026736
    • ST2411203
    • W8470
    • SCHEMBL1788343
    • 78775-11-8
    • CS-W018591
    • AC-29922
    • GS-4061
    • FT-0688177
    • AKOS006229122
    • DTXSID00448403
    • A9880
    • EN300-96689
    • J-514738
    • Z1198175071
    • MFCD07787170
    • 4-Bromo-3-methylbenzaldehyde (ACI)
    • m-Tolualdehyde, 4-bromo- (7CI)
    • 4-Bromo-m-tolualdehyde;
    • MDL: MFCD07787170
    • インチ: 1S/C8H7BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3
    • InChIKey: YBXGUHGVNUFFJU-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C=C(C)C(Br)=CC=1

計算された属性

  • せいみつぶんしりょう: 197.96800
  • どういたいしつりょう: 197.96803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 17.1

じっけんとくせい

  • 密度みつど: 1.490
  • ゆうかいてん: 114-116 ºC
  • ふってん: 262 ºC
  • フラッシュポイント: 96 ºC
  • PSA: 17.07000
  • LogP: 2.57000

4-Bromo-3-methylbenzaldehyde セキュリティ情報

4-Bromo-3-methylbenzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

4-Bromo-3-methylbenzaldehyde 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
079231-250mg
4-Bromo-3-methylbenzaldehyde
78775-11-8 95%
250mg
£14.00 2022-03-01
Fluorochem
079231-1g
4-Bromo-3-methylbenzaldehyde
78775-11-8 95%
1g
£26.00 2022-03-01
Fluorochem
079231-5g
4-Bromo-3-methylbenzaldehyde
78775-11-8 95%
5g
£82.00 2022-03-01
Fluorochem
079231-10g
4-Bromo-3-methylbenzaldehyde
78775-11-8 95%
10g
£139.00 2022-03-01
Chemenu
CM194632-10g
4-Bromo-3-methylbenzaldehyde
78775-11-8 95+%
10g
$153 2021-06-16
Chemenu
CM194632-25g
4-Bromo-3-methylbenzaldehyde
78775-11-8 95+%
25g
$276 2021-06-16
Chemenu
CM194632-100g
4-Bromo-3-methylbenzaldehyde
78775-11-8 95+%
100g
$832 2021-06-16
TRC
B695405-250mg
4-Bromo-3-methylbenzaldehyde
78775-11-8
250mg
$ 52.00 2023-09-08
TRC
B695405-1g
4-Bromo-3-methylbenzaldehyde
78775-11-8
1g
$ 58.00 2023-09-08
TRC
B695405-2.5g
4-Bromo-3-methylbenzaldehyde
78775-11-8
2.5g
$ 69.00 2023-09-08

4-Bromo-3-methylbenzaldehyde 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
1.2 Solvents: Dichloromethane ;  1 h, -78 °C
1.3 Reagents: Triethylamine ;  1 h, -78 °C; 1 h, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors Containing the Heterocyclic (S)-Isothiazolidinone Phosphotyrosine Mimetic
Combs, Andrew P.; Zhu, Wenyu; Crawley, Matthew L.; Glass, Brian; Polam, Padmaja; et al, Journal of Medicinal Chemistry, 2006, 49(13), 3774-3789

合成方法 2

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  overnight, rt
リファレンス
Synthesis and Evaluation of PPARδ Agonists That Promote Osteogenesis in a Human Mesenchymal Stem Cell Culture and in a Mouse Model of Human Osteoporosis
Kress, Brian J. ; Kim, Dong Hyun; Mayo, Jared R.; Farris, Jeffery T.; Heck, Benjamin; et al, Journal of Medicinal Chemistry, 2021, 64(10), 6996-7032

合成方法 3

はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Synthesis and evaluation of 1,2,4-methyltriazines as mGluR5 antagonists
Olson, Jeremy P.; Gichinga, Moses G.; Butala, Elizabeth; Navarro, Hernan A.; Gilmour, Brian P.; et al, Organic & Biomolecular Chemistry, 2011, 9(11), 4276-4286

合成方法 4

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  23 min, 0 °C; 0 °C → rt; 4 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
リファレンス
Surveillance of Cancer Stem Cell Plasticity Using an Isoform-Selective Fluorescent Probe for Aldehyde Dehydrogenase 1A1
Anorma, Chelsea; Hedhli, Jamila; Bearrood, Thomas E.; Pino, Nicholas W.; Gardner, Sarah H.; et al, ACS Central Science, 2018, 4(8), 1045-1055

合成方法 5

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Diethyl ether ;  0 °C; overnight, reflux
1.2 Solvents: Methanol ;  2 h
1.3 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C; 30 min, -78 °C
1.4 Solvents: Dichloromethane ;  10 min, -78 °C; 1 h, -78 °C
1.5 Reagents: Triethylamine ;  1 h, -78 °C; -78 °C → 0 °C
1.6 Reagents: Water
リファレンス
A One-Pot Allylation-Hydrostannation Sequence with Recycling of the Intermediate Tin Waste
Ghosh, Banibrata; Amado-Sierra, Maria Del Rosario I.; Holmes, Daniel; Maleczka, Robert E. Jr., Organic Letters, 2014, 16(9), 2318-2321

合成方法 6

はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 90 min, 0 °C
リファレンス
Synthesis and characterization of aryl thioacetyl styrene monomers: Towards a new generation of SERS-active polymers
Al-Hourani, Baker Jawabrah; Bravo-Vasquez, Juan P.; Hermann High, L. R.; Fenniri, Hicham, Tetrahedron Letters, 2007, 48(52), 9144-9147

合成方法 7

はんのうじょうけん
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  18 h, 70 °C
リファレンス
Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase
Adams, Nicholas D.; Adams, Jerry L.; Burgess, Joelle L.; Chaudhari, Amita M.; Copeland, Robert A.; et al, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001

合成方法 8

はんのうじょうけん
1.1 Reagents: O-Methylhydroxylamine (polymer-supported) ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Toluene
1.3 Reagents: 4-Bromobenzyl bromide
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.5 Reagents: Potassium sodium tartrate ,  Potassium bisulfate Solvents: Water
リファレンス
Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide
Salvino, Joseph M.; Mervic, Miljenko; Mason, Helen J.; Kiesow, Terence; Teager, David; et al, Journal of Organic Chemistry, 1999, 64(6), 1823-1830

4-Bromo-3-methylbenzaldehyde Raw materials

4-Bromo-3-methylbenzaldehyde Preparation Products

4-Bromo-3-methylbenzaldehyde サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:78775-11-8)4-Bromo-3-methylbenzaldehyde
注文番号:A940183
在庫ステータス:in Stock
はかる:100g/500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:33
価格 ($):266.0/1327.0
Email:sales@amadischem.com

4-Bromo-3-methylbenzaldehyde 関連文献

推奨される供給者
Amadis Chemical Company Limited
(CAS:78775-11-8)4-Bromo-3-methylbenzaldehyde
A940183
清らかである:99%/99%
はかる:100g/500g
価格 ($):266.0/1327.0
Email